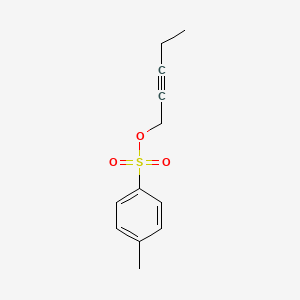

1-(p-Tosyloxy)-2-pentyne

Descripción

1-(p-Tosyloxy)-2-pentyne is a substituted alkyne featuring a tosyloxy (-OTs) group at the 1-position and a triple bond at the 2-position of a pentane backbone. The tosyloxy group, derived from p-toluenesulfonic acid, acts as a polar leaving group, making this compound highly reactive in nucleophilic substitution and cross-coupling reactions.

Propiedades

Fórmula molecular |

C12H14O3S |

|---|---|

Peso molecular |

238.30 g/mol |

Nombre IUPAC |

pent-2-ynyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h6-9H,3,10H2,1-2H3 |

Clave InChI |

VLHQNZIPSBLCKM-UHFFFAOYSA-N |

SMILES canónico |

CCC#CCOS(=O)(=O)C1=CC=C(C=C1)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ether-Substituted 2-Pentyne Derivatives

Example Compounds :

- 1-(1-Methoxyisopropoxy)-2-pentyne (CAS: 84282-45-1)

- 1,1-Diethoxy-pent-2-yne (CAS: 18229-77-1)

Key Differences :

- Reactivity : Ether groups (e.g., methoxy, ethoxy) are poor leaving groups compared to tosyloxy, rendering these derivatives less reactive in substitution reactions. However, they may participate in acid-catalyzed hydrolysis or act as protecting groups for alkynes .

- Synthesis : These ether derivatives are synthesized via nucleophilic substitution or acetal formation. For instance, 1,1-diethoxy-pent-2-yne is prepared from 1-butyne and triethyl orthoformate . In contrast, 1-(p-Tosyloxy)-2-pentyne likely forms through tosylation of a propargyl alcohol.

- Applications : Ether-substituted alkynes are used in organic synthesis as intermediates for further functionalization, whereas the tosyloxy group in 1-(p-Tosyloxy)-2-pentyne facilitates elimination or coupling reactions .

Amine-Substituted 2-Pentyne Derivatives

Example Compound :

- N,N-Dimethyl(2-pentynyl)amine (CAS: 7383-77-9)

Key Differences :

- Basicity: The dimethylamino group introduces basicity, enabling coordination to metal catalysts or participation in acid-base reactions. This contrasts with the electron-withdrawing tosyloxy group, which enhances electrophilicity at the 1-position .

- Stability : Amine derivatives are more stable under basic conditions but may undergo unwanted side reactions in acidic media. The tosyloxy group, however, increases susceptibility to nucleophilic attack .

Metal Complexes with 2-Pentyne Ligands

Example Complex :

- [WCl₂(CO)(NCMe)(η²-EtC₂Me)₂] (a tungsten complex with 2-pentyne ligands)

Key Differences :

- Coordination Behavior: 2-Pentyne acts as a π-donor ligand in transition metal complexes, stabilizing electron-deficient metal centers. The tosyloxy group in 1-(p-Tosyloxy)-2-pentyne could disrupt coordination due to steric hindrance or electronic effects .

- Catalytic Applications: Metal-alkyne complexes are used in alkyne metathesis and polymerization. The tosyloxy derivative may serve as a substrate in catalytic cross-coupling reactions (e.g., Sonogashira coupling) due to its leaving group .

Internal vs. Terminal Alkynes

Comparison with 1-Pentyne :

- Acidity : Terminal alkynes (e.g., 1-pentyne) are more acidic (pKa ~25) than internal alkynes (pKa ~35). The electron-withdrawing tosyloxy group may slightly increase the acidity of 1-(p-Tosyloxy)-2-pentyne compared to unsubstituted 2-pentyne .

Data Table: Structural and Functional Comparison

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.